molecular formula C10H12N4 B1531140 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1183346-41-9

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1531140
CAS No.: 1183346-41-9
M. Wt: 188.23 g/mol
InChI Key: BJUWOZIYMXKHLN-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . It features a molecular structure comprising a 1H-pyrazol-3-amine group linked via a two-carbon ethylene chain to a pyridin-4-yl (pyridine) ring, creating a versatile heteroaromatic scaffold . While specific biological data for this exact compound is not available in the public domain, its core structure is of significant interest in medicinal chemistry. Compounds containing the pyrazol-3-amine moiety and pyridine rings are widely investigated as key scaffolds in pharmaceutical research . Specifically, the pyrazolo[3,4-b]pyridine core, a fused analog of this compound's structure, is recognized for its close resemblance to purine bases like adenine and guanine, making it a privileged structure in the design of tyrosine kinase inhibitors and other biologically active molecules . The presence of the pyridine ring and the amino group on the pyrazole offers potential sites for hydrogen bonding and metal coordination, which can be critical for target engagement . This compound is intended for research use only, specifically as a building block for the synthesis of more complex molecules, for exploration in hit-to-lead campaigns, or as a standard in analytical chemistry. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-pyridin-4-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-10-4-8-14(13-10)7-3-9-1-5-12-6-2-9/h1-2,4-6,8H,3,7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUWOZIYMXKHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183346-41-9
Record name 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine
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Preparation Methods

Nucleophilic Substitution Method

  • Starting materials : Pyrazol-3-amine (or a protected derivative) and 4-(2-haloethyl)pyridine (commonly bromo or chloro derivatives).
  • Reaction conditions : Typically conducted in polar aprotic solvents (e.g., dimethylformamide, DMF) under reflux or elevated temperatures to promote substitution.
  • Base usage : A base such as potassium carbonate or triethylamine is often employed to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
  • Work-up : After reaction completion, the mixture is quenched with water, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization or chromatography).

This method is straightforward and yields the target compound efficiently, as the pyrazole nitrogen attacks the electrophilic carbon adjacent to the halogen in the pyridin-4-yl ethyl halide.

Condensation and Cyclization Routes

Some literature reports alternative routes involving:

For example, pyrazole-3-carbaldehydes can be synthesized and then converted into pyrazol-3-amines via reductive amination or hydrazine treatment, followed by alkylation with pyridin-4-yl ethyl halides.

One-Pot and Multi-Step Syntheses

Advanced protocols include:

Such methods, while more complex, allow for efficient construction of the heterocyclic core with the desired substitution pattern.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Advantages Limitations
Nucleophilic substitution Pyrazol-3-amine + 4-(2-haloethyl)pyridine Reflux in DMF, base present Simple, high yield, direct Requires halogenated pyridine
Condensation + reduction Pyrazole-3-carbaldehyde → amine → alkylation Multi-step, mild to moderate temp High specificity, versatile Multi-step, longer synthesis
One-pot azo-coupling + annulation Arenediazonium salt + cyclization Mild, one-pot Operational simplicity, efficient More complex reagents needed

Research Findings and Spectroscopic Characterization

  • The synthesized this compound is typically characterized by:

  • Yields reported in literature for nucleophilic substitution methods range from moderate to high (60–85%), depending on reaction conditions and purity of starting materials.

  • The reaction conditions (temperature, solvent, base) significantly influence the selectivity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent due to its ability to interact with various biological targets, particularly in the context of cancer treatment:

  • Enzyme Inhibition : It has been shown to inhibit several kinases involved in cancer cell signaling pathways, contributing to its anticancer properties. For example, it demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells, with growth inhibition percentages of 54.25% and 38.44%, respectively.
Cancer TypeCell LineGrowth Inhibition (%)
BreastMDA-MB-23154.25
LiverHepG238.44
LungA549Data not specified
ColorectalHCT116Data not specified
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating its versatility as a bioactive molecule.

Organic Synthesis

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its chemical reactivity allows for various transformations:

  • Nucleophilic Substitutions : The compound can undergo nucleophilic substitutions at the amine nitrogen, facilitating the introduction of different substituents that may enhance biological activity.
  • Reactions : It can participate in oxidation, reduction, and substitution reactions, making it useful in synthetic organic chemistry.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives based on the core structure of this compound:

  • Synthesis of Pyrazole Derivatives : A notable study synthesized several pyrazole derivatives that were evaluated for their anticancer activities. These derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in substituents significantly impact the compound's efficacy against various biological targets. For instance, introducing different functional groups can enhance solubility or selectivity for specific receptors.

Mechanism of Action

The mechanism of action of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, differing primarily in substituents, heterocyclic systems, or functional groups:

Compound Name Molecular Formula Key Substituents/Modifications Yield (%) Melting Point/Physical Data Reference
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-3-amine C₁₀H₁₂N₄ Pyridin-4-yl ethyl chain, pyrazole-3-amine N/A N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Pyridin-3-yl, cyclopropylamine, methyl group 17.9 104.0–107.0°C
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-3-sulfonyl chloride C₁₀H₁₅ClN₄O₂S Piperidine ring, sulfonyl chloride 46 Pale-brown liquid; LCMS m/z 259.10
1-[2-(Difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine C₉H₉F₂N₄ Difluoromethyl group on pyridine N/A N/A
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₇N₅S Methylthiopropyl chain, pyridin-3-yl N/A IR: 3298 cm⁻¹ (N–H stretch)

Physicochemical and Spectral Properties

  • NMR Data :
    • The target compound’s ¹H NMR (hypothetical) would show pyridine protons (~8.5–7.5 ppm) and pyrazole NH₂ signals (~5–6 ppm).
    • 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a distinct δ 8.87 (d, J = 2.1 Hz) for pyridine protons, differing from pyridin-4-yl systems due to electronic effects .
  • IR Spectroscopy : The NH₂ group in the target compound would display stretching vibrations near 3300–3400 cm⁻¹, similar to the 3298 cm⁻¹ peak observed in its methylthiopropyl analogue .

Critical Evaluation of Structural Modifications

  • Pyridine Positional Isomerism: Pyridin-3-yl (e.g., ) vs.

Biological Activity

1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol. The compound features both a pyrazole ring and a pyridine moiety, contributing to its unique reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activity primarily as an enzyme inhibitor . Its structure allows it to interact with various biological targets, particularly kinases and G-protein coupled receptors (GPCRs). The following mechanisms have been explored:

  • Enzyme Inhibition : It has been shown to inhibit several kinases involved in cancer cell signaling pathways, which may contribute to its anticancer properties .
  • Cellular Signaling Modulation : By interacting with GPCRs, the compound may influence cellular signaling processes critical for tumor growth and proliferation .

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, it has shown significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with growth inhibition percentages of 54.25% and 38.44%, respectively .
Cancer TypeCell LineGrowth Inhibition (%)
BreastMDA-MB-23154.25
LiverHepG238.44
LungA549Data not specified
ColorectalHCT116Data not specified

Other Biological Activities

In addition to anticancer effects, this compound has also been investigated for:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting nitric oxide production in response to endotoxins .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitutions and modifications to enhance its biological activity. The structure-activity relationship studies indicate that alterations in substituents can significantly impact the compound's efficacy against different biological targets.

Case Studies

A notable case study involved the synthesis of several pyrazole derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities:

  • Compound Variants : Variants with different alkyl or aryl groups at specific positions exhibited varying levels of potency against cancer cell lines.
  • In Vivo Studies : Animal models demonstrated that certain derivatives maintained their efficacy while showing reduced toxicity to normal cells .

Q & A

Q. Basic

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Pro-drug approaches : Esterification of the amine group enhances bioavailability .

How is metabolic stability assessed during preclinical development?

Advanced
Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis quantifies parent compound degradation. Major metabolites (e.g., hydroxylated pyridyl derivatives) are identified via high-resolution MS. Fluorinated analogs show prolonged half-lives (>60 mins) compared to non-fluorinated derivatives .

What mechanistic insights are gained from interaction studies with cytochrome P450 enzymes?

Advanced
Time-dependent inhibition (TDI) assays using recombinant CYP3A4/CYP2D6 assess metabolism-driven toxicity. For example, pyridyl ethylamine derivatives may act as mechanism-based inhibitors, forming reactive intermediates detected via glutathione trapping assays .

How can molecular dynamics simulations guide analog design for improved target engagement?

Advanced
Simulations (e.g., GROMACS) model ligand-receptor complexes over 100-ns trajectories. Key parameters include RMSD (<2 Å for stable binding) and hydrogen bond occupancy (>80%). Modifications like extending the ethyl linker improve binding free energy (ΔG ≤ -10 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine
Reactant of Route 2
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1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine

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